4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide
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Overview
Description
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, also known as MSB, is a sulfonamide compound that has been widely used in scientific research applications. This compound is commonly used as a tool for studying the function and activity of proteins in various biological systems.
Mechanism of Action
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, inhibiting their activity and reducing the production of bicarbonate ions. This inhibition can have a range of effects on biological processes, depending on the specific system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide are largely dependent on the specific system being studied. In general, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been shown to have a range of effects on cellular metabolism, pH regulation, and other biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide also has limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research involving 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide. Some possible areas of focus include the development of new 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide analogs with improved specificity and efficacy, the use of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in the study of other biological processes beyond carbonic anhydrase activity, and the exploration of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide as a potential therapeutic agent for a range of diseases and conditions.
Synthesis Methods
The synthesis of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-1-butylamine, followed by reduction with sodium dithionite. This process yields the final product, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, with a high level of purity.
Scientific Research Applications
4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been widely used as a tool for studying the function and activity of proteins in various biological systems. Specifically, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been used to study the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in many biological processes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFIXITZKKTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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